N-[3-(Hydroxymethyl)phenyl]acetamide CAS 16375-94-3 properties
N-[3-(Hydroxymethyl)phenyl]acetamide CAS 16375-94-3 properties
The following technical guide is structured to serve as a primary reference for researchers and drug development professionals working with N-[3-(Hydroxymethyl)phenyl]acetamide (CAS 16375-94-3).
CAS: 16375-94-3 | Formula: C
Executive Summary
N-[3-(Hydroxymethyl)phenyl]acetamide is a bifunctional aromatic building block characterized by a reactive primary alcohol and an acetamide moiety in the meta position.[1][2][3] It serves two critical roles in pharmaceutical research:
-
Metabolic Standard: It is the primary oxidative metabolite of N-acetyl-m-toluidine , used to validate cytochrome P450 (CYP450) metabolic pathways in toxicology screenings.[1][2][3]
-
Synthetic Intermediate: The hydroxymethyl group provides a handle for further functionalization (oxidation to aldehydes, conversion to benzyl halides) without disturbing the amide protection, making it valuable in the synthesis of complex nitrogenous heterocycles.[3]
Physicochemical Profile
The following properties define the compound's behavior in solution and solid-state, essential for formulation and reaction planning.
| Property | Specification | Technical Note |
| Appearance | White to off-white solid | Crystalline powder form is typical after recrystallization.[1][2][3] |
| Molecular Weight | 165.19 g/mol | Monoisotopic Mass: 165.079 |
| Solubility | DMSO, Methanol, Ethanol | Moderate water solubility due to H-bonding potential of amide/alcohol.[3] |
| LogP (Predicted) | ~0.6 - 0.9 | Lipophilicity is low; compound partitions readily into polar organic phases.[2] |
| pKa (Amide) | ~14-15 | The amide proton is non-acidic under standard conditions.[1][2] |
| Reactive Sites | Benzyl alcohol (-CH | Susceptible to oxidation (PCC/Dess-Martin) or substitution (SOCl |
Synthetic Methodology & Process Optimization
Objective: Selective N-acetylation of 3-aminobenzyl alcohol while preserving the hydroxyl group.
Reaction Design Strategy
The synthesis relies on the nucleophilic differential between the amine (-NH
-
Reagents: Acetic Anhydride (Ac
O) is preferred over Acetyl Chloride (AcCl) to minimize O-acetylation side products.[1][2] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (Et
N) acts as a proton scavenger.[2]
Step-by-Step Protocol
Scale: 10 mmol (1.23 g of starting material)
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-aminobenzyl alcohol (1.23 g, 10.0 mmol) in anhydrous DCM (20 mL).
-
Activation: Add Triethylamine (1.53 mL, 11.0 mmol) and cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add Acetic Anhydride (1.04 mL, 11.0 mmol) over 10 minutes. Crucial: Slow addition prevents localized heating and O-acetylation.[1][2][3]
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Workup:
-
Quench with saturated NaHCO
(10 mL). -
Extract with DCM (3 x 15 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Process Visualization (DOT Diagram)[3]
Caption: Chemoselective synthesis pathway prioritizing N-acetylation over O-acetylation via kinetic temperature control.
Analytical Characterization
To validate the identity of CAS 16375-94-3, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-d
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.90 | Singlet (br) | 1H | -NH - | Amide proton (deshielded).[1][2] |
| 7.50 | Singlet | 1H | Ar-H 2 | Isolated proton between substituents.[1][2] |
| 7.45 | Doublet | 1H | Ar-H 6 | Ortho to amide.[1][2] |
| 7.20 | Triplet | 1H | Ar-H 5 | Meta proton.[1][2] |
| 6.95 | Doublet | 1H | Ar-H 4 | Ortho to hydroxymethyl.[1][2] |
| 5.15 | Triplet (br) | 1H | -OH | Hydroxyl proton (coupling to CH |
| 4.45 | Doublet | 2H | -CH | Benzylic methylene.[1][2] |
| 2.03 | Singlet | 3H | -CH | Acetyl methyl group.[1][2] |
Analytical Workflow (DOT Diagram)
Caption: Step-wise analytical validation workflow ensuring structural integrity before application.
Pharmaceutical Applications & Metabolism
Metabolic Profiling (DMPK)
In drug metabolism studies, this compound is the reference standard for the hydroxylation of N-(3-methylphenyl)acetamide (N-acetyl-m-toluidine).[2][3]
-
Mechanism: Hepatic CYP450 enzymes oxidize the benzylic methyl group of the parent toluidine derivative.
-
Utility: Researchers use CAS 16375-94-3 to calibrate HPLC/MS assays when tracking the clearance of acetanilide-based drugs or environmental toxins.[1][2][3]
Synthetic Utility
The compound acts as a "masked" aniline. The acetamide group is stable against mild oxidants, allowing the alcohol to be converted into:
-
Aldehydes: Oxidation with MnO
yields N-(3-formylphenyl)acetamide.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Halides: Reaction with SOCl
yields N-[3-(chloromethyl)phenyl]acetamide, a potent electrophile for coupling reactions.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Safety & Handling
-
GHS Classification: Warning (Irritant).[2]
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow auto-oxidation if exposed to air and light over prolonged periods.[1][2]
References
-
Sigma-Aldrich. N-[3-(Hydroxymethyl)phenyl]acetamide Product Datasheet. Accessed Feb 2026.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329799368.
- Royal Society of Chemistry.Chemoselective Acetylation of Amino-Alcohols. Organic & Biomolecular Chemistry, Standard Protocols.
-
EPA CompTox Dashboard. N-acetyl-m-toluidine Metabolism Data. [2][3]
